Salicin

描述

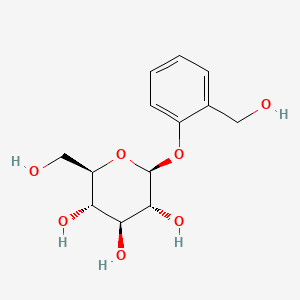

Salicin is an alcoholic β-glucoside that is naturally found in the bark of willow trees (Salix species) and other plants such as poplars. It is named after the willow genus, Salix. This compound is a biosynthetic precursor to salicylaldehyde and has been historically significant due to its role in the development of aspirin (acetylsalicylic acid). It is known for its bitter taste and has been used for its medicinal properties for centuries .

准备方法

合成路线和反应条件: 水杨苷可以通过水杨醇与葡萄糖的糖基化反应合成。该反应通常涉及使用酸催化剂促进葡萄糖和水杨醇之间糖苷键的形成。 反应条件通常包括中等温度,并使用水或乙醇等溶剂来溶解反应物 .

工业生产方法: 水杨苷的工业生产涉及从天然来源,主要是柳树皮中提取。树皮被收获、干燥,然后使用水或乙醇等溶剂进行一系列提取过程。 然后通过结晶或其他分离技术纯化提取物,以获得纯水杨苷 .

化学反应分析

科学研究应用

Pharmacological Properties

Salicin is known for its anti-inflammatory and analgesic effects, which are largely attributed to its metabolism into salicylic acid in the body. This transformation allows this compound to exert similar effects as aspirin, making it a valuable compound in pain management and inflammatory conditions.

Anti-inflammatory Effects

Research has demonstrated that this compound can reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. For instance, a study showed that this compound effectively suppressed inflammation in mouse models subjected to lipopolysaccharide-induced inflammation by inhibiting NF-κB activation . Additionally, it has been shown to ameliorate symptoms in models of dextran sulfate sodium-induced colitis .

Analgesic Effects

This compound's analgesic properties have been extensively studied in the context of arthritis and other pain-related conditions. A clinical trial involving willow bark extract (which contains this compound) reported significant reductions in pain scores among participants with rheumatoid arthritis . The study indicated that a daily dose of 240 mg of this compound could effectively alleviate pain and improve overall quality of life .

Clinical Applications

This compound's therapeutic potential extends beyond anti-inflammatory and analgesic uses. Recent studies have explored its applications in dermatology and skin care.

Dermatological Applications

A notable clinical study evaluated a topical formulation containing 0.5% this compound for its effects on skin aging. Over 12 weeks, participants exhibited statistically significant improvements in skin texture, radiance, and overall appearance . The results suggest that this compound may help mitigate visible signs of aging by enhancing skin hydration and elasticity.

Antimicrobial Properties

Emerging research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents .

Emerging Research and Future Directions

The exploration of this compound's applications continues to expand within various scientific domains:

Bioinspired Materials

Recent investigations have focused on integrating this compound into bioinspired materials for biomedical applications. Its ability to inhibit collagen degradation by matrix metalloproteinases presents opportunities for developing advanced wound healing materials and tissue engineering scaffolds .

Proteomic Studies

Proteomic approaches are being employed to understand the complex mechanisms through which this compound exerts its effects within biological systems. These studies aim to elucidate how this compound interacts with multiple targets at the molecular level, paving the way for novel therapeutic strategies in traditional medicine .

Summary Table of this compound Applications

作用机制

水杨苷主要通过在体内转化为水杨酸发挥其作用。一旦摄入,水杨苷就会被水解为水杨醇和葡萄糖。水杨醇然后被氧化为水杨酸,从而抑制环氧合酶(COX)酶。 这种抑制减少了前列腺素的产生,前列腺素参与炎症和疼痛信号通路 .

相似化合物的比较

水杨苷经常与其他水杨酸盐和酚类糖苷进行比较:

类似化合物:

水杨酸: 水杨苷的直接代谢产物,广泛用于医药和化妆品。

水杨酸甲酯: 另一种具有类似镇痛特性的水杨酸盐,通常用于局部止痛产品。

阿司匹林(乙酰水杨酸): 水杨酸的衍生物,以其镇痛、抗炎和退热特性而闻名.

独特性: 水杨苷因其天然存在和作为阿司匹林前体的历史意义而独一无二。 它从柳树皮中提取,并在体内转化为水杨酸,这突出了它在传统医学和现代医学中的重要性 .

生物活性

Salicin is a naturally occurring compound primarily found in the bark of willow trees (genus Salix) and has been recognized for its various biological activities, particularly its anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Metabolism

This compound is a glycoside of salicylic acid, with the chemical formula C₇H₆O₇. Upon ingestion, this compound is metabolized in the body to salicylic acid, which is responsible for many of its therapeutic effects. The metabolism process involves hydrolysis by intestinal flora and subsequent absorption into the bloodstream.

Pharmacological Activities

This compound exhibits a range of pharmacological activities that can be categorized as follows:

- Anti-inflammatory Effects : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. Research indicates that this compound has a better binding affinity for COX-2 than acetylsalicylic acid (aspirin), suggesting it may be a more effective anti-inflammatory agent .

- Analgesic Properties : Clinical studies have demonstrated that this compound effectively reduces pain associated with conditions such as arthritis. In a randomized controlled trial involving patients with rheumatoid arthritis, those treated with willow bark extract containing this compound reported significant pain relief compared to placebo groups .

- Neuroprotective Effects : this compound has been found to exert neuroprotective effects in models of ischemic brain injury. A study on gerbils showed that treatment with this compound reduced oxidative stress markers and improved neuronal survival by activating the PI3K/Akt signaling pathway .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : this compound modulates the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

- Oxidative Stress Reduction : By enhancing antioxidant enzyme activity (e.g., superoxide dismutase), this compound mitigates oxidative damage in tissues, particularly in neural cells during ischemic events .

- Modulation of Pain Pathways : this compound influences pain perception pathways by inhibiting COX enzymes and other mediators involved in pain signaling.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Rheumatic Fever Treatment : Thomas MacLagan's historical case study from 1876 demonstrated the rapid improvement of symptoms in a patient with rheumatic fever after administering this compound. The patient's temperature and pulse significantly decreased within days of treatment, showcasing this compound's potent analgesic properties .

- Arthritis Management : A recent randomized controlled trial involving 26 participants assessed the effectiveness of willow bark extract (240 mg/day of this compound) over six weeks. Results indicated significant reductions in pain scores and improvements in physical function compared to placebo .

Data Table: Summary of Key Studies on this compound

| Study Reference | Condition Treated | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| MacLagan (1876) | Rheumatic Fever | 84 grains/day | 3 days | Rapid reduction in pain and swelling |

| Biegert et al. (2023) | Rheumatoid Arthritis | 240 mg/day | 6 weeks | Significant pain relief compared to placebo |

| Neuroprotection Study (2021) | Ischemic Brain Injury | 20 mg/kg | Not specified | Reduced oxidative stress; improved neuronal survival |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling salicin in laboratory settings?

this compound is classified as a skin allergen (Category 1, H317) and requires strict personal protective equipment (PPE), including EN 374-compliant gloves, face shields, and flame-retardant protective clothing. Engineering controls, such as proper ventilation, should be implemented to minimize inhalation of dust. Contaminated gloves must be disposed of according to laboratory waste regulations, and spills should be contained to prevent environmental contamination .

Q. What are the documented physical properties of this compound, and how can researchers address gaps in physicochemical data?

this compound is described as a white crystalline powder, but critical data (e.g., solubility, melting point) are often incomplete in safety sheets. Researchers should experimentally determine these properties using techniques like differential scanning calorimetry (DSC) for thermal analysis or HPLC for solubility profiling. Cross-referencing peer-reviewed studies or regulatory databases (e.g., PubChem) is advised to fill knowledge gaps .

Advanced Research Questions

Q. How can researchers validate this compound’s anti-inflammatory mechanisms in preclinical models?

Evidence suggests this compound inhibits MAPK and NF-κB pathways in LPS-induced inflammation. To validate this, employ in vivo models (e.g., murine acute lung injury) with pathway-specific inhibitors (e.g., SB203580 for p38 MAPK) and quantify cytokine suppression via ELISA. Western blotting or qPCR can confirm pathway modulation. Ensure controls include baseline inflammatory markers and dose-response validation .

Q. What methodologies are recommended to address contradictions in this compound’s reported bioactivity across studies?

Discrepancies in efficacy may arise from variations in experimental design (e.g., dosage, model systems). Conduct meta-analyses of existing data to identify confounding variables. Replicate studies under standardized conditions, using orthogonal assays (e.g., enzymatic inhibition assays alongside cell-based models) to confirm target engagement. Transparent reporting of raw data in supplementary materials is critical for reproducibility .

Q. How should researchers design experiments to evaluate this compound’s environmental impact, given limited ecotoxicological data?

Current safety data sheets lack ecotoxicity profiles. To address this, perform OECD-compliant biodegradation tests (e.g., OECD 301F) and soil mobility assays using column chromatography. Assess bioaccumulation potential via octanol-water partition coefficient (log P) measurements and Daphnia magna acute toxicity tests. These data are essential for environmental risk assessments .

Q. What strategies are effective for systematic literature reviews on this compound’s pharmacological applications?

Use databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (anti-inflammatory OR NF-κB)"). Prioritize high-impact journals and track citation networks via Google Scholar’s "Cited by" feature. Exclude non-peer-reviewed sources (e.g., www.aladdin-e.com ) and validate mechanistic claims through primary in vitro/in vivo studies .

Q. How can this compound’s metabolic pathways be accurately characterized in mammalian systems?

Employ isotopic labeling (e.g., ¹⁴C-salicin) combined with LC-MS/MS to identify metabolites in plasma or urine samples. Use hepatocyte cultures or microsomal assays to study phase I/II metabolism enzymes. Pharmacokinetic studies in rodents, with timed blood sampling, can elucidate bioavailability and half-life .

Q. What ethical considerations are critical when using this compound in animal studies?

Follow institutional animal care guidelines (e.g., 3Rs principles: Replacement, Reduction, Refinement). Justify sample sizes statistically to minimize animal use. For inflammatory models (e.g., LPS-induced injury), monitor distress indicators (e.g., weight loss, respiratory rate) and implement humane endpoints. Document protocols in ethics approval submissions .

Q. How should researchers present conflicting data on this compound’s efficacy in peer-reviewed manuscripts?

Use tables to juxtapose experimental variables (e.g., doses, models) and outcomes. Apply statistical tests (e.g., ANOVA with post-hoc analysis) to highlight significant differences. Discuss potential confounders (e.g., impurity profiles, solvent effects) in the Discussion section. Provide raw datasets as supplementary material for transparency .

Q. What experimental controls are essential for in vitro studies of this compound’s biological activity?

Include vehicle controls (e.g., DMSO concentration matched to treatment groups) and positive controls (e.g., dexamethasone for anti-inflammatory assays). Validate cell viability via MTT assays to rule out cytotoxicity. Replicate experiments across multiple cell lines or primary cultures to confirm target specificity .

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFMICBWJRZIBI-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883326 | |

| Record name | Salicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

40 mg/mL at 25 °C | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138-52-3 | |

| Record name | Salicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | salicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxy-o-tolyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649620TBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。